molecular formula C10H18N2O B182302 2-(Pyrrolidin-1-ylcarbonyl)piperidine CAS No. 130605-98-0

2-(Pyrrolidin-1-ylcarbonyl)piperidine

Cat. No.: B182302
CAS No.: 130605-98-0
M. Wt: 182.26 g/mol
InChI Key: JEOWANSFPWKXSE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylcarbonyl)piperidine is a synthetically accessible compound featuring a hybrid scaffold of two privileged structures in medicinal chemistry: piperidine and pyrrolidine. The fusion of these saturated nitrogen heterocycles creates a sp3-rich, three-dimensional framework that is highly valuable for exploring novel pharmacophore space in drug discovery programs . Researchers utilize this scaffold in the design and synthesis of novel bioactive molecules, leveraging the pyrrolidine ring's contribution to stereochemistry and its ability to influence key physicochemical parameters such as solubility and lipophilicity . Piperidine and pyrrolidine hybrids are investigated for their potential to interact with various biological targets. Similar structural motifs are explored in the development of acetylcholinesterase inhibitors and for their antiproliferative effects in oncology research, where such compounds can demonstrate selective cytotoxicity against cancer cell lines . The carbonyl linker between the two ring systems offers a strategic point for structural diversification, making this compound a versatile and valuable intermediate for constructing focused libraries in hit-to-lead optimization. This compound is intended for research purposes to advance the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-2-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOWANSFPWKXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383327
Record name 2-(pyrrolidin-1-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130605-98-0
Record name 2-(pyrrolidin-1-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Context of the Chemical Compound

2-(Pyrrolidin-1-ylcarbonyl)piperidine is systematically named according to IUPAC nomenclature. The name clearly defines its molecular architecture: a piperidine (B6355638) ring is the parent heterocycle, which is substituted at the 2-position with a carbonyl group that is, in turn, attached to a pyrrolidine (B122466) ring via its nitrogen atom. This forms an amide linkage between the two heterocyclic moieties.

Structural Features:

FeatureDescription
Molecular Formula C10H18N2O
Core Scaffolds Piperidine and Pyrrolidine
Linkage Amide bond
Key Functional Group Tertiary Amide

The spatial arrangement of these components can give rise to stereoisomers, a factor that is of critical importance in medicinal chemistry as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. The flexibility of the piperidine and pyrrolidine rings also allows the molecule to adopt various conformations, which influences its interaction with biological targets.

Significance of the Piperidine and Pyrrolidine Scaffolds in Medicinal Chemistry and Chemical Biology Research

The piperidine (B6355638) and pyrrolidine (B122466) rings are ubiquitous in medicinal chemistry and are integral components of numerous approved drugs and biologically active natural products. ijnrd.orgnih.gov Their prevalence stems from their favorable physicochemical properties, including their ability to impart aqueous solubility and their three-dimensional character, which allows for precise spatial orientation of substituents to interact with biological targets. nih.govnih.gov

The Piperidine Scaffold:

The six-membered piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals. ijnrd.org Its presence is crucial for the biological activity of many drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orglongdom.org For instance, the piperidine ring is a key component of potent analgesics like morphine and fentanyl, where it is essential for their interaction with opioid receptors. longdom.org The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile. longdom.org

The Pyrrolidine Scaffold:

Similarly, the five-membered pyrrolidine ring is a privileged scaffold in drug discovery. nih.govnih.gov It is found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. nih.gov The pyrrolidine ring's stereochemical complexity and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive building block for the design of novel therapeutic agents. nih.gov

Structure Activity Relationship Sar Investigations of 2 Pyrrolidin 1 Ylcarbonyl Piperidine Derivatives

Conformational Analysis and its Correlation with Biological Activity

The relative orientation of the piperidine (B6355638) and pyrrolidine (B122466) rings, governed by the rotation around the C-C and C-N bonds of the amide linkage, further defines the conformational space. This orientation can either facilitate or hinder the key interactions with a receptor binding pocket. For example, in the context of receptor binding, a specific conformation might be required to align hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties with complementary residues in the target protein. nih.gov Therefore, understanding the low-energy conformations of these derivatives is a prerequisite for rational drug design.

Systematic Evaluation of Substituent Effects on Bioactivity Profiles

The systematic introduction of substituents on the 2-(pyrrolidin-1-ylcarbonyl)piperidine scaffold allows for a detailed exploration of the chemical space and the elucidation of key molecular interactions that govern biological activity.

Impact of Modifications on the Pyrrolidin-1-ylcarbonyl Group

Modifications to the pyrrolidin-1-ylcarbonyl moiety can significantly alter a compound's biological profile. The pyrrolidine ring itself can be substituted at various positions. For example, the introduction of small alkyl groups or polar functional groups can influence potency and selectivity by probing the steric and electronic requirements of the binding site.

Bioisosteric replacement of the pyrrolidine ring with other cyclic amines, such as piperazine (B1678402) or morpholine (B109124), can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, alterations to the carbonyl group, for instance, by its replacement with a thiocarbonyl or a sulfonyl group, can impact the electronic distribution and hydrogen bonding capabilities of the molecule, leading to changes in biological activity.

Table 1: Illustrative Impact of Pyrrolidin-1-ylcarbonyl Group Modifications on Bioactivity

ModificationGeneral Effect on BioactivityRationale
Substitution on Pyrrolidine Ring (e.g., methyl, hydroxyl)Can increase or decrease potency depending on the target.Probes for specific hydrophobic or polar interactions in the binding pocket.
Ring Size Variation (e.g., azetidine (B1206935), piperidine)Can alter binding affinity and selectivity.Changes in ring strain and conformational preferences affect the overall shape.
Bioisosteric Replacement (e.g., thiazolidine)May improve pharmacokinetic properties or target engagement.Modifies electronic and steric properties while maintaining key binding interactions.

Note: The effects presented in this table are illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound derivatives is limited in publicly available research.

Influence of Substitutions on the Piperidine Ring

The piperidine ring serves as a versatile scaffold for introducing a wide array of substituents that can fine-tune the pharmacological properties of the molecule. The position, nature, and stereochemistry of these substituents are critical.

Substitutions at positions 3, 4, 5, and 6 of the piperidine ring can explore different regions of the target's binding pocket. For instance, introducing aromatic or heteroaromatic rings can lead to beneficial pi-stacking or hydrophobic interactions. Polar groups like hydroxyl or amino moieties can form hydrogen bonds, enhancing binding affinity. The introduction of unsaturation in the piperidine ring, creating a tetrahydropyridine (B1245486) derivative, can significantly alter the conformation and may lead to a notable change in potency. nih.gov

Table 2: Illustrative Influence of Piperidine Ring Substitutions on Bioactivity

Position of SubstitutionType of SubstituentGeneral Effect on Bioactivity
3-positionSmall alkyl, polar groupsCan enhance selectivity by probing specific sub-pockets.
4-positionAromatic, heteroaromatic ringsOften leads to a significant increase in potency through additional binding interactions.
5-positionHalogens, small alkyl groupsCan modulate lipophilicity and metabolic stability.
6-positionMethyl or other small groupsMay introduce steric hindrance affecting binding or selectivity.
N-substitutionAlkyl, benzyl (B1604629) groupsCan influence overall lipophilicity and interaction with the target.

Note: The effects presented in this table are illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound derivatives is limited in publicly available research.

Role of Ancillary Heterocyclic and Aromatic Systems on Activity and Selectivity

The attachment of additional heterocyclic or aromatic rings to the this compound core can dramatically impact biological activity and selectivity. These ancillary systems can serve as key recognition elements, engaging in specific interactions with the biological target that are not possible with the core scaffold alone.

Stereochemical Considerations and Chiral Piperidine Scaffolds in SAR Refinement

The this compound scaffold contains at least one chiral center at the C2 position of the piperidine ring. Consequently, the molecule exists as a pair of enantiomers, which can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.govmdpi.com

The absolute configuration, (R) or (S), at the C2 position determines the spatial orientation of the pyrrolidin-1-ylcarbonyl group and any other substituents on the piperidine ring. One enantiomer may fit optimally into the binding site of a receptor, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects or contribute to toxicity. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for a thorough SAR investigation and for the development of safer and more effective drugs. mdpi.comnih.gov

The introduction of additional chiral centers on either the piperidine or pyrrolidine ring creates diastereomers, further expanding the stereochemical complexity and the opportunities for SAR refinement. The relative stereochemistry between different chiral centers can lock the molecule into specific conformations, which may be more or less favorable for binding to the target.

Computational and Cheminformatics Approaches in the Study of 2 Pyrrolidin 1 Ylcarbonyl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mode of potential drug candidates and understanding the key molecular interactions that stabilize the ligand-receptor complex. For 2-(Pyrrolidin-1-ylcarbonyl)piperidine and its derivatives, docking simulations can identify crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues in the active site of a target protein.

In studies of structurally related compounds, such as pyrrolidin-2-one derivatives investigated as potential acetylcholinesterase (AChE) inhibitors, docking simulations have been successfully employed. nih.govresearchgate.net For instance, derivatives were docked into the active site of AChE (PDB ID: 4EY7) to predict their binding affinity and pose. nih.govresearchgate.net Such analyses revealed that specific substitutions on the pyrrolidinone and piperidine (B6355638) rings could significantly enhance binding scores compared to known drugs like donepezil (B133215). nih.gov A similar approach for this compound would involve preparing the 3D structure of the ligand and docking it into the binding pockets of hypothesized biological targets. The results, often presented as a docking score, help in ranking potential derivatives and prioritizing them for synthesis and biological testing. For example, in a study of PAR2 inhibitors, an unbiased docking procedure successfully predicted the binding pose of a known ligand, supporting the robustness of the computational method. nih.gov

The insights gained from docking can guide rational drug design. By visualizing the docked pose of this compound, medicinal chemists can identify positions on the molecule where modifications could lead to improved interactions, for example, by adding a hydrogen bond donor/acceptor or a hydrophobic group to fill an empty pocket in the receptor.

Molecular Dynamics Simulations and Conformational Analysis for Structural Insights

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of the predicted docking pose and understanding the conformational flexibility of both the ligand and the target protein. utupub.fi

For a flexible molecule like this compound, conformational analysis is key. The pyrrolidine (B122466) ring can adopt different puckered conformations (endo-exo forms), and the piperidine ring exists in chair, boat, and twist-boat conformations. mdpi.com MD simulations can explore the conformational landscape of the molecule, both in an unbound state and when complexed with a protein, revealing the most energetically favorable conformations. mdpi.com

In studies of related heterocyclic compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.govscispace.com For example, 100-nanosecond MD simulations of pyrrolidin-2-one derivatives complexed with AChE demonstrated that the ligands remained stably bound within the active site, validating the docking results. nih.govresearchgate.net Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. A stable RMSD suggests the system has reached equilibrium. utupub.fi

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

These simulations provide a more realistic and accurate picture of the binding event, accounting for the dynamic nature of biological systems and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity provides a relevant example. researchgate.netnih.govnih.gov In this study, a set of 33 compounds was used to develop a model that could explain up to 91% of the variance in antiarrhythmic activity. researchgate.netnih.govnih.gov The model's predictive power was validated through various statistical tests, including leave-one-out (LOO) cross-validation. researchgate.netnih.gov

The process of building a QSAR model for derivatives of this compound would involve:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the descriptors to the activity.

Model Validation: Rigorously testing the model's statistical significance and predictive ability using internal and external validation sets. nih.gov

The resulting QSAR equation provides quantitative insights into which structural features are beneficial or detrimental to the desired biological activity, thereby guiding the design of more potent analogues.

Table 1: Example of a QSAR Data Set for Pyrrolidin-2-one Derivatives This table is based on data for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives and illustrates the type of data used in QSAR studies.

Compound IDSubstituents (R)Experimental Activity (pIC50)Predicted Activity (pIC50)
1H2.012.09
22-Cl1.801.79
32-F1.541.71
42-OEt2.522.24
53-CF31.451.46
6H1.601.88
72-OMe1.431.43
83-OMe1.641.60
92-Me1.551.56
102-OH2.232.21

Source: Adapted from Med Chem Res (2012) 21:373–381. researchgate.net

Pharmacophore Modeling and Design for Lead Optimization

Pharmacophore modeling is a powerful tool in lead optimization that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. mdpi.compeerj.com This abstract model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar activity. peerj.comnih.gov

A pharmacophore model can be generated in two primary ways:

Ligand-based: When a set of active molecules is known, their common chemical features are aligned and overlaid to create a consensus pharmacophore. nih.gov

Structure-based: When the 3D structure of the ligand-target complex is available, the key interaction points between the ligand and the protein are used to define the pharmacophore features. mdpi.com This approach is generally more reliable as it is based on direct structural information. mdpi.com

For this compound, a pharmacophore model could be developed based on its docked conformation within a target's active site. This model would highlight the critical features, such as the carbonyl oxygen as a hydrogen bond acceptor, the piperidine and pyrrolidine rings as hydrophobic groups, and the nitrogen atoms. This pharmacophore could then be used to screen large chemical databases to identify novel scaffolds that match the required 3D arrangement of features but possess different core structures, leading to new intellectual property and potentially improved pharmacokinetic profiles. peerj.com The identified "hits" can then be subjected to molecular docking and further computational analysis before being synthesized. peerj.com

In Silico Prediction of Biological Interactions and Target Identification

One of the significant challenges in drug discovery is identifying the biological target(s) of a novel compound, a process known as target fishing or target deconvolution. unipi.itmdpi.com In silico target prediction methods use the chemical structure of a query molecule to predict its potential protein targets. unipi.itmdpi.com These approaches are invaluable for understanding a compound's mechanism of action, predicting potential off-target effects, and finding new therapeutic applications (drug repurposing). mdpi.com

Several computational strategies are employed for target prediction:

Ligand-based methods: These methods, such as chemical similarity searching, compare the query molecule to databases of compounds with known biological activities. If this compound is structurally similar to known kinase inhibitors, for example, it might be predicted to target kinases as well. nih.gov

Machine Learning and Chemogenomics: These advanced methods build models based on large-scale data of known compound-protein interactions. nih.gov By training on vast datasets, these models learn complex relationships between chemical structures and protein targets, allowing them to predict interactions for new molecules. unipi.itnih.gov These models can provide a ranked list of the most probable targets for a given compound, which can then be validated experimentally. unipi.it For instance, recall rates for identifying known targets in the top 1% of predictions can be as high as 67.6%. unipi.it

Applying these methods to this compound could generate a list of high-probability protein targets. This list would guide experimental validation, saving significant time and resources compared to traditional screening methods and helping to elucidate the compound's pharmacological profile.

Analytical Methodologies for Characterization of 2 Pyrrolidin 1 Ylcarbonyl Piperidine and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of 2-(pyrrolidin-1-ylcarbonyl)piperidine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound and its analogues in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings typically appear in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons are crucial for confirming the integrity of the ring systems. For example, in related piperidine derivatives, protons adjacent to the nitrogen atom are typically observed at a downfield shift. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on all carbon atoms within the molecule. The carbonyl carbon of the amide linkage is a particularly diagnostic signal, appearing significantly downfield. The carbon signals for the piperidine and pyrrolidinyl moieties can be assigned based on their chemical environment and by comparison with data from similar structures. rsc.orgnih.gov The structures of various pyrrolidine-2-one and piperidin-4-one derivatives have been successfully established using ¹H and ¹³C NMR. nih.gov

Detailed spectral data for related N-acylpiperidine derivatives have been reported, providing a reference for the expected chemical shifts. For instance, in a series of 1-(arylprop-2-ynyl)piperidine derivatives, the piperidine ring protons and carbons show characteristic signals that aid in structural confirmation. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a 1-(Arylprop-2-ynyl)piperidine Derivative Data for 1-(3-Phenyl-1-m-tolylprop-2-ynyl)piperidine, a related N-substituted piperidine. rsc.org

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR7.56-7.13Aromatic Protons (m)
4.77Methine Proton (s, 1H)
2.60-2.58Piperidine CH₂ (m, 4H)
2.40Methyl Proton (s, 3H)
1.67-1.56Piperidine CH₂ (m, 4H)
1.47Piperidine CH₂ (dt, 2H)
¹³C NMR138.29, 137.70, 131.82, 129.29, 128.45, 128.27, 128.05, 127.95, 125.74, 123.36Aromatic & Alkynyl Carbons
87.73, 86.21Alkynyl Carbons
62.41Methine Carbon
50.78Piperidine C-N
26.09, 24.40Piperidine Carbons
21.54Methyl Carbon

Mass Spectrometry (MS, HRMS, LC-MS, EI-MS, ESI-TOF)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS), to analyze the compound in complex mixtures or to confirm its purity. mdpi.com LC-MS has been effectively used to identify and quantify various piperamides (compounds containing a piperidine amide linkage) in natural extracts. nih.govnih.gov ESI coupled with Time-of-Flight (TOF) mass analysis offers high sensitivity and mass accuracy.

Electron Ionization (EI-MS) can provide valuable structural information through characteristic fragmentation patterns. The fragmentation of the parent ion can help confirm the presence of the pyrrolidine and piperidine rings. The NIST WebBook provides reference mass spectra for the parent pyrrolidine and piperidine structures, which show distinct fragmentation useful for identifying these moieties in larger molecules. nist.gov The structure of various synthetic derivatives, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been confirmed using MS alongside NMR and IR spectroscopy. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band in the IR spectrum is the carbonyl (C=O) stretch of the tertiary amide group. This strong absorption typically appears in the region of 1630-1680 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aliphatic rings and C-N stretching vibrations. The utility of IR spectroscopy has been demonstrated in the characterization of various pyrrolidine and piperidine derivatives, where it is used to confirm the presence of specific functional groups introduced during synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aliphatic amides, such as this compound, lack extensive conjugated π-systems. Therefore, they are not expected to show strong absorption in the visible region. They typically exhibit weak absorptions in the UV region (around 200-220 nm) corresponding to n→π* and π→π* transitions of the carbonyl group. nist.gov

Chromatographic Separation Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both analytical and preparative purposes. nih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, baseline separation of the target compound from impurities and unreacted starting materials can be achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying the compound in complex matrices. mdpi.comnih.gov This method is particularly useful for analyzing piperamides and other related alkaloids. nih.govnih.gov Thin-Layer Chromatography (TLC) is also routinely used as a simple and rapid qualitative technique to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography purification.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, confirming molecular connectivity, stereochemistry, and bond angles and lengths. It also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov

While the specific crystal structure of this compound is not widely published, extensive crystallographic studies have been performed on numerous piperidine and pyrrolidine derivatives. mdpi.comresearchgate.netmdpi.com For example, the crystal structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a related cathinone, was fully characterized, revealing details of its hydrogen bonding and π–π stacking interactions. nih.gov Similarly, the structures of various gem-aminals based on pyrrolidine and piperidine moieties have been determined, providing insight into their molecular packing and intermolecular forces. mdpi.com These studies serve as a benchmark for what can be expected from a crystallographic analysis of the title compound.

Table 2: Example Crystallographic Data for a Piperidine Derivative Data for 1,2-dimorpholinoethane, a related heterocyclic compound. mdpi.com

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (ų)540.80(4)
Z2

Future Directions and Research Perspectives for 2 Pyrrolidin 1 Ylcarbonyl Piperidine

Development of Emerging Synthetic Strategies and Reaction Methodologies

The synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives has been a subject of extensive research due to their prevalence in pharmaceuticals. mdpi.comnih.gov Future efforts for synthesizing analogs of 2-(pyrrolidin-1-ylcarbonyl)piperidine are likely to focus on more efficient, stereoselective, and environmentally friendly methods.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, a novel two-stage process that combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to simplify the synthesis of complex piperidines. news-medical.net This modular approach could significantly reduce the number of steps required to create diverse derivatives of this compound, making previously inaccessible or expensive molecules more attainable. news-medical.net

Furthermore, one-pot sequential reactions, such as the lactam reduction/Joullié-Ugi reaction, provide a direct route to polyhydroxylated piperidine and pyrrolidine peptidomimetics. nih.gov Adapting such multicomponent reactions could streamline the synthesis of complex analogs from simple starting materials. Other emerging strategies include intramolecular amination of organoboronates and cobalt-catalyzed radical cyclization of amino-aldehydes, which have proven effective for constructing piperidine and pyrrolidine rings. mdpi.comnih.gov The development of these and other novel synthetic methodologies will be crucial for expanding the chemical space around the this compound core.

Table 1: Emerging Synthetic Strategies for Piperidine and Pyrrolidine Analogs

StrategyDescriptionPotential Advantage for this compound Analogs
Biocatalytic C-H Oxidation and Radical Cross-Coupling A two-step process using enzymes for selective oxidation followed by nickel-catalyzed bond formation. news-medical.netSimplified synthesis of complex, three-dimensional molecules with improved efficiency. news-medical.net
One-Pot Lactam Reduction/Joullié-Ugi Reaction A sequential reaction combining lactam reduction with a multicomponent Ugi-Joullié reaction. nih.govDirect and efficient synthesis of peptidomimetic analogs. nih.gov
Intramolecular Amination of Organoboronates Cyclization of methoxyamine-containing boronic esters to form azacycles. mdpi.comAccess to a variety of piperidine and pyrrolidine precursors. mdpi.com
Cobalt-Catalyzed Radical Cyclization Intramolecular cyclization of linear amino-aldehydes to form piperidines and pyrrolidones. nih.govEffective for producing various piperidine derivatives. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of both piperidine and pyrrolidine have demonstrated a wide range of biological activities, suggesting that analogs of this compound could be valuable in various therapeutic areas. clinmedkaz.orgnih.gov The piperidine moiety is a common feature in drugs targeting cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. mdpi.comencyclopedia.pub Similarly, pyrrolidine-containing compounds have shown potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.govnih.govresearchgate.net

Future research should focus on screening libraries of this compound derivatives against a diverse panel of biological targets. For instance, given that many piperidine derivatives act as receptor antagonists or enzyme inhibitors, exploring their effects on targets like sigma receptors, tubulin, and various kinases could be fruitful. encyclopedia.pubnih.govnih.gov The anti-inflammatory potential of pyrrolidine derivatives, particularly through the inhibition of cyclooxygenase (COX) enzymes, also presents a promising avenue for investigation. nih.govebi.ac.uk

The unique three-dimensional structure of the pyrrolidine ring allows for efficient exploration of pharmacophore space, which can be leveraged to design compounds with high target selectivity. nih.gov By systematically modifying the substituents on both the piperidine and pyrrolidine rings, researchers can aim to identify novel compounds with potent and selective activity in areas such as neurodegenerative diseases, oncology, and infectious diseases. clinmedkaz.orgnih.gov

Integration of Advanced Computational Drug Design with Experimental Research

Computational methods are becoming indispensable in modern drug discovery. clinmedkaz.org For this compound and its analogs, in silico techniques can accelerate the identification of promising lead compounds and optimize their properties.

Quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of new derivatives based on their structural features. nih.gov For example, 3D-QSAR models have been successfully used to predict the acetylcholinesterase inhibitory activity of pyrrolidin-2-one derivatives. researchgate.net Similar models could be developed for this compound analogs to guide the design of more potent compounds.

Molecular docking and molecular dynamics simulations are powerful tools for understanding the binding interactions between a ligand and its target protein. nih.govresearchgate.net These methods can be used to predict the binding modes of this compound derivatives to various biological targets, such as enzymes and receptors. nih.gov This information is crucial for structure-based drug design, allowing for the rational modification of the lead compound to improve its affinity and selectivity. nih.govnih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Table 2: Computational Approaches in Drug Design for Piperidine/Pyrrolidine Derivatives

Computational MethodApplicationReference
QSAR Modeling Predicts biological activity based on chemical structure. nih.govresearchgate.net
Molecular Docking Predicts the binding orientation of a ligand to a target protein. nih.govnih.gov
Molecular Dynamics Simulates the movement of atoms and molecules to understand binding stability. nih.govresearchgate.net
In Silico ADMET Predicts the pharmacokinetic and toxicity properties of a compound. researchgate.net

Application in Chemical Biology as Tool Compounds for Pathway Elucidation

Beyond their therapeutic potential, well-characterized molecules can serve as valuable chemical probes to investigate biological pathways. Derivatives of this compound with high potency and selectivity for a specific biological target could be developed into such tool compounds.

These chemical probes can be used to modulate the activity of a target protein in cells or in vivo, allowing researchers to study its role in various physiological and pathological processes. For example, a highly selective inhibitor of a particular kinase could be used to dissect its specific signaling pathway. The development of such tools based on the this compound scaffold could provide new insights into complex biological systems.

The ability to synthesize a variety of analogs through emerging synthetic strategies will be key to developing a collection of tool compounds with different specificities. This, in turn, will facilitate a deeper understanding of the molecular mechanisms underlying various diseases, potentially revealing new targets for therapeutic intervention.

Q & A

Basic: What synthetic routes are recommended for 2-(Pyrrolidin-1-ylcarbonyl)piperidine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves coupling reactions between piperidine derivatives and activated carbonyl intermediates. Key steps include:

  • Amide Bond Formation : React piperidine with pyrrolidine carbonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution .
  • Purification : Post-reaction, perform sequential washes (water, brine) and solvent removal under reduced pressure. Column chromatography or recrystallization (e.g., using ethanol or isopropanol) ensures ≥99% purity .
  • Optimization : Adjust stoichiometry (excess pyrrolidine carbonyl chloride) and temperature (0–25°C) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced: How can contradictions in spectroscopic data (NMR, MS) during characterization be resolved?

Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, confirm the carbonyl group (C=O) via IR peaks at ~1650–1700 cm1^{-1} .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by conformational flexibility .
  • Isotopic Labeling : Use 15^{15}N-labeled pyrrolidine to distinguish overlapping signals in complex mixtures .

Basic: What safety protocols are critical for handling this compound?

Answer:
Critical protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) and monitor airborne concentrations with P95 respirators .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: What strategies elucidate the biological activity of this compound in enzyme inhibition assays?

Answer:

  • Target Selection : Prioritize enzymes with binding pockets complementary to the compound’s structure (e.g., proteases or kinases). Molecular docking simulations predict interactions with catalytic residues .
  • Kinetic Studies : Perform dose-response assays (IC50_{50} determination) and analyze inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots .
  • Mutagenesis Validation : Engineer enzyme mutants (e.g., alanine scanning) to confirm critical binding residues identified in silico .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
    • NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and pyrrolidinylcarbonyl carbonyl (δ ~170 ppm in 13^13C) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H17_{17}N2_2O: 197.1284) .

Advanced: How do structural modifications affect physicochemical properties and target interactions?

Answer:

  • Piperidine Modifications : Introducing substituents (e.g., methyl groups at C3/C5) enhances lipophilicity (logP) and blood-brain barrier penetration .
  • Pyrrolidinylcarbonyl Adjustments : Replacing pyrrolidine with azepane increases conformational flexibility, altering binding kinetics in GPCR assays .
  • Comparative Studies : Use analogs like 4-(pyrrolidin-1-yl)benzaldehyde to benchmark solubility and metabolic stability .

Basic: What storage conditions ensure long-term stability?

Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and hydrolysis. Avoid moisture (use desiccants) and monitor degradation via periodic HPLC .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the carbonyl group as an ester, which is cleaved enzymatically in target tissues .

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